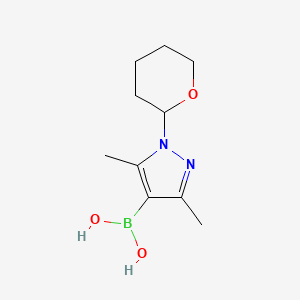

(3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)boronic acid

Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray crystallography serves as the fundamental technique for determining the precise atomic and molecular structure of crystalline compounds, providing three-dimensional pictures of electron density and atomic positions within crystals. For (3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)boronic acid, crystallographic studies have revealed important structural parameters that define its solid-state conformation. The methodology employed in such studies typically involves mounting single crystals on diffractometers equipped with monochromatic molybdenum radiation at wavelengths of 0.71073 Angstroms.

Related pyrazole boronic acid compounds have demonstrated specific crystallographic characteristics that provide insight into the behavior of the target molecule. Studies on similar boronic acid pinacol ester derivatives have shown that these compounds adopt pseudo-tetrahedral geometry around the boron center. The crystallographic data collection for such compounds typically occurs at low temperatures of 100 Kelvin using the phi-omega scan method, with data integration performed using specialized software packages.

The molecular packing arrangements in crystalline forms of pyrazole-containing boronic acids exhibit specific intermolecular interactions that influence their physical properties. Crystal structure determinations have revealed that compounds with tetrahydropyran protecting groups maintain specific conformational preferences in the solid state. These structural analyses provide critical information about bond lengths, bond angles, and torsional angles that define the three-dimensional architecture of the molecule.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. Proton nuclear magnetic resonance studies of related compounds have demonstrated characteristic chemical shift patterns for tetrahydropyran-protected pyrazoles. The tetrahydropyran protecting group exhibits distinctive multipicity patterns, with the anomeric proton typically appearing as a doublet of doublets around 5.11 parts per million with coupling constants of approximately 10.0 and 2.0 Hertz.

The pyrazole ring protons in such systems display characteristic chemical shifts, with the 4-position proton appearing as a singlet around 5.79 parts per million. The methyl substituents on the pyrazole ring typically generate sharp singlets around 2.24 and 2.18 parts per million, representing the 3,5-dimethyl groups. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through identification of aromatic carbons, aliphatic carbons, and the boronic acid carbon.

| Spectroscopic Parameter | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Tetrahydropyran CH | 5.11 | dd | J = 10.0, 2.0 |

| Pyrazole 4-H | 5.79 | s | - |

| 3-Methyl | 2.24 | s | - |

| 5-Methyl | 2.18 | s | - |

Infrared spectroscopy analysis reveals characteristic absorption bands for the various functional groups present in the molecule. The boronic acid functionality exhibits specific stretching frequencies, while the pyrazole ring system demonstrates aromatic carbon-carbon and carbon-nitrogen stretching vibrations. Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns that support structural assignments.

Computational Modeling of Molecular Geometry

Density functional theory calculations have emerged as powerful tools for predicting and understanding the molecular geometry of complex organometallic compounds like this compound. Computational studies employing the B3LYP functional with 6-311+G(2d,p) basis sets have been applied to similar pyrazole boronic acid systems to determine optimal geometric parameters. These calculations provide detailed information about bond lengths, bond angles, and dihedral angles that define the three-dimensional structure.

The computational modeling reveals important conformational preferences for the tetrahydropyran protecting group relative to the pyrazole ring system. The pseudo-tetrahedral geometry around the boron center, as predicted by computational methods, aligns with experimental crystallographic observations. Frontier molecular orbital analysis through density functional theory calculations provides insights into the electronic structure and reactivity patterns of the molecule.

Molecular electrostatic potential calculations illuminate the charge distribution across the molecule, revealing regions of electron density and electrophilic character. The computational studies also examine vibrational frequencies, providing theoretical support for infrared spectroscopic assignments. These calculations contribute to understanding the conformational flexibility of the tetrahydropyran ring and its influence on overall molecular stability.

Tautomerism and Electronic Structure Analysis

Tautomerism represents a fundamental characteristic of pyrazole ring systems, involving the migration of protons between nitrogen atoms and resulting in structural isomers with different properties. For this compound, the presence of the tetrahydropyran protecting group on one nitrogen atom eliminates the possibility of annular prototropic tautomerism that typically occurs in unsubstituted pyrazoles.

The electronic structure analysis reveals that substituent effects play crucial roles in determining tautomeric preferences in pyrazole systems. Research has demonstrated that electron-donating groups such as methyl substituents favor specific tautomeric forms, while the electronic nature of the boronic acid functionality influences the overall electronic distribution. The 3,5-dimethyl substitution pattern provides electron-donating character that stabilizes the pyrazole ring system.

Studies on related pyrazole-boron complexes have revealed interesting electronic interactions between the pyrazole nitrogen atoms and boron centers. The formation of boron-nitrogen coordinate bonds can influence the electronic structure and create pseudo-tetrahedral geometries around boron. Boron-11 nuclear magnetic resonance spectroscopy of similar compounds shows characteristic chemical shifts that reflect the electronic environment around the boron center.

The tetrahydropyran protecting group serves not only as a synthetic protecting strategy but also influences the electronic properties of the molecule. The oxygen atom in the tetrahydropyran ring can participate in through-space interactions that affect the overall electronic structure. Computational analysis of the frontier molecular orbitals reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, providing insights into the chemical reactivity and electronic transitions of the compound.

Properties

IUPAC Name |

[3,5-dimethyl-1-(oxan-2-yl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BN2O3/c1-7-10(11(14)15)8(2)13(12-7)9-5-3-4-6-16-9/h9,14-15H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFFBMDCMBAWSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N(N=C1C)C2CCCCO2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675300 | |

| Record name | [3,5-Dimethyl-1-(oxan-2-yl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-15-9 | |

| Record name | B-[3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3,5-Dimethyl-1-(oxan-2-yl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with tetrahydro-2H-pyran-2-yl bromide under basic conditions to form the desired pyrazole derivative. This intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield the final boronic acid compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

(3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)boronic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy.

Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boronic acid group can interact with biological targets, potentially affecting molecular pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Similarities

The compound shares structural homology with other pyrazole-based boronic acids. Key analogues and their distinguishing features are summarized below:

Key Comparative Insights

- Solubility and Stability : The THP group enhances lipophilicity, making the compound more soluble in organic solvents (e.g., THF, DCM) than hydrophilic analogues like (3-Methyl-1H-pyrazol-4-yl)boronic acid. However, the boronic acid moiety remains prone to protodeboronation under basic conditions, a limitation shared with most aryl boronic acids .

- However, its discontinued commercial status suggests challenges in large-scale synthesis or purification .

- Electronic Effects : The 3,5-dimethyl substitution pattern on the pyrazole ring provides electron-donating effects, contrasting with the electron-withdrawing CF₃ group in CAS 1046832-21-4. This difference may influence reactivity in Suzuki-Miyaura couplings, particularly with electron-deficient aryl halides .

Biological Activity

(3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Boronic acids are known for their ability to interact with biomolecules, particularly enzymes. The biological activity of this compound is primarily attributed to its role as an inhibitor of various enzymes involved in disease pathways. It has been shown to inhibit serine proteases and other enzymes critical in cancer progression and inflammation.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as breast cancer (MCF-7) and prostate cancer (PC-3) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| PC-3 | 20 | Cell cycle arrest (G1 phase) |

2. Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This effect is mediated through the inhibition of NF-kB signaling pathways.

Case Study: Inhibition of Cytokine Production

In a study involving LPS-stimulated RAW 264.7 macrophages, treatment with this compound reduced TNF-alpha levels by approximately 60% compared to untreated controls.

3. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of boronic acid derivatives. Modifications in the pyrazole ring or the boronic acid group can significantly affect potency and selectivity against target enzymes.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Methyl substitution on pyrazole | Increased anticancer potency |

| Variation in tetrahydropyran group | Altered enzyme selectivity |

Q & A

Q. What are the established synthetic routes for (3,5-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)boronic acid?

The synthesis typically involves multi-step reactions starting with functionalized pyrazole precursors. For example, analogous pyrazole derivatives are synthesized via condensation of hydrazine derivatives with diketones or via cyclization reactions. The tetrahydro-2H-pyran-2-yl group is introduced through protective group strategies, such as reacting pyrazole intermediates with dihydropyran under acidic conditions. Boronation is achieved using boronic acid precursors (e.g., pinacol boronic esters) under inert atmospheres to prevent hydrolysis of the boronic acid moiety .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Comprehensive characterization relies on:

- ¹H/¹³C NMR : To confirm substitution patterns and stereochemistry. For example, singlet peaks for methyl groups (δ ~2.37–2.52 ppm) and aromatic protons (δ ~7.84–8.39 ppm) are critical .

- IR spectroscopy : To identify functional groups (e.g., B–O bonds at ~1350 cm⁻¹ and NH stretches at ~3180 cm⁻¹) .

- Mass spectrometry (MS) : To verify molecular weight (e.g., molecular ion peak at m/z = 224.12 for C₁₀H₁₇BN₂O₃) .

- Elemental analysis : To validate purity and stoichiometry .

Q. How is the compound utilized in heterocyclic synthesis?

The boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl linkages. For instance, it can react with halogenated aromatic partners (e.g., aryl halides) in the presence of palladium catalysts to generate complex heterocycles like thiadiazoles or pyrimidines, which are precursors for antimicrobial agents .

Advanced Research Questions

Q. What experimental challenges arise when utilizing this compound in Suzuki-Miyaura couplings, and how can they be mitigated?

- Moisture sensitivity : The boronic acid group is prone to hydrolysis. Solutions include using anhydrous solvents (e.g., THF, DMF) and conducting reactions under nitrogen/argon .

- Steric hindrance : The tetrahydro-2H-pyran-2-yl group may slow reaction kinetics. Optimizing catalyst loading (e.g., Pd(PPh₃)₄) and increasing reaction temperature (60–80°C) can improve yields .

- Byproduct formation : Base selection (e.g., K₂CO₃ vs. Cs₂CO₃) and stoichiometric adjustments minimize undesired side reactions .

Q. How does the tetrahydro-2H-pyran-2-yl group influence the compound’s reactivity and stability?

- Steric effects : The bulky tetrahydropyran group reduces accessibility of the boronic acid moiety, slowing reaction rates in cross-couplings but enhancing selectivity for less hindered partners .

- Electronic effects : The electron-donating oxygen in the tetrahydropyran ring stabilizes the boronic acid through weak hyperconjugation, potentially increasing oxidative stability compared to non-protected analogs .

Q. How can researchers resolve contradictions in reported antimicrobial activity data for derivatives of this compound?

Discrepancies often arise from:

- Strain specificity : Activity varies significantly between gram-positive (e.g., B. mycoides) and gram-negative (E. coli) bacteria due to differences in cell wall permeability. Methodological standardization (e.g., MIC assays under consistent pH/temperature) is critical .

- Structural modifications : Minor changes in the pyrazole or boronic acid substituents drastically alter bioactivity. Comparative studies using isogenic microbial strains and controlled synthetic protocols are recommended .

Methodological Recommendations

- Synthetic protocols : Use Schlenk-line techniques for moisture-sensitive steps .

- Analytical validation : Combine NMR, MS, and elemental analysis to ensure compound integrity .

- Biological assays : Standardize microbial strains and growth conditions for reproducible activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.